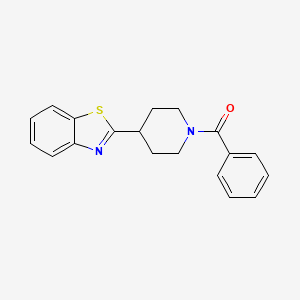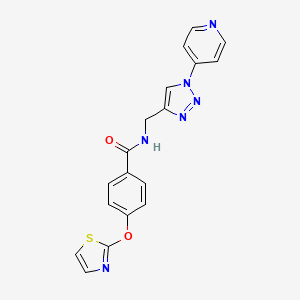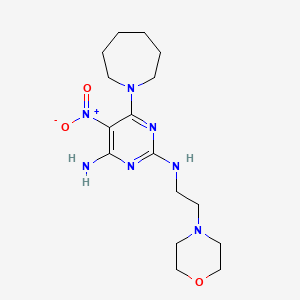
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyridazin-3-yl group attached to a pyridin-2-yl group via an ether linkage, and this assembly is further connected to a thiophene-2-carboxamide moiety via an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazin-3-yl ring, a pyridin-2-yl ring, and a thiophene ring. These rings are likely to contribute to the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and solubility. The amide and ether linkages could also influence its reactivity .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyridine and thiophene, similar in structure to N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide, exhibit significant antimicrobial activities. For instance, the synthesis of various pyridine and thiophene derivatives has been explored for their potential in combating microbial infections. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, and assessed their antimicrobial properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Similarly, Bhuiyan et al. (2006) evaluated the antimicrobial activity of thienopyrimidine derivatives (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Antioxidant and Anticancer Activities
Compounds with pyridine and thiophene structures have also been studied for their antioxidant and anticancer properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives and subjected them to antimicrobial and antioxidant activity tests (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018). Elewa et al. (2021) focused on the synthesis of new pyridines from a specific pyridine-carbonitrile and evaluated their anticancer activities (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction of these compounds with biological targets. Flefel et al. (2018) performed in silico molecular docking screenings to understand the binding energies of the ligands on target proteins (Flefel et al., 2018). This approach is crucial for designing drugs with specific biological activities.
Effects on Cell Growth
Some studies have also focused on the effects of these compounds on cell growth. Rawe et al. (2006) investigated a range of N-glycosyl-thiophene-2-carboxamides and their effects on DNA synthesis in bovine aortic endothelial cells and synoviocytes (Rawe, Doyle, Zaric, Rozas, McMahon, Tosin, Bunz, Murphy, O' Boyle, & Murphy, 2006).
Potential in Plant Metabolism Regulation
Compounds similar to this compound might have implications in regulating plant metabolism. For example, Sun et al. (2017) identified pyrazinamide, a compound with a related structure, as an inhibitor of ethylene biosynthesis in plants, suggesting potential agricultural applications (Sun, Li, He, Ji, Xia, Wang, Du, Li, Raikhel, Xiao, & Guo, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(14-5-3-11-23-14)18-9-10-22-15-7-6-13(19-20-15)12-4-1-2-8-17-12/h1-8,11H,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMZBUAVVIYZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2666889.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2666890.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2666893.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2666896.png)

![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2666899.png)
![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride](/img/structure/B2666900.png)
![(E)-8-(benzylideneamino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2666901.png)
![4-[1-(6-Bromo-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2666903.png)
![N-[(6-Thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2666904.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2666907.png)


